(2,4,6-Triisopropylphenyl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of (2,4,6-Triisopropylphenyl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This process results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds, including biaryls, which are common structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the development of new pharmaceuticals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,4,6-Triisopropylphenyl)boronic acid typically involves the reaction of 2,4,6-triisopropylphenyl chloride with a boronic ester or boronic acid under specific conditions . One common method is the reaction of 2,4,6-triisopropylphenyl chloride with trimethyl borate in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Triisopropylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other reactions such as oxidation and substitution .
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like toluene or ethanol under mild conditions .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2,4,6-Triisopropylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- 2,6-Diisopropylphenylboronic acid
- 2,6-Dimethylphenylboronic acid
Uniqueness
(2,4,6-Triisopropylphenyl)boronic acid is unique due to its steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions . This steric effect can be advantageous in certain synthetic applications where selectivity is crucial .
Properties
IUPAC Name |
[2,4,6-tri(propan-2-yl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFYEKLWZBTLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569191 | |
Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154549-38-9 | |
Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triisopropylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,4,6-triisopropylphenyl)boronic acid in the synthesis of the new bipyridine ligand, tripbipy?
A1: this compound is a key reagent in the synthesis of 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine (tripbipy). It undergoes a Suzuki coupling reaction with 6,6'-dibromo-2,2'-bipyridine, resulting in the formation of the desired tripbipy ligand. [] This reaction is a palladium-catalyzed cross-coupling reaction widely used in organic synthesis to form carbon-carbon bonds between an organoboron compound (like the boronic acid) and a halide (like the dibromobipyridine).
Q2: Why is the synthesis of this new tripbipy ligand significant in the context of the research?
A2: The research focuses on investigating the coordination chemistry of late first-row transition metals. The newly synthesized tripbipy ligand is significant for several reasons:
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